![molecular formula C12H21NO3 B2413422 Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate CAS No. 1782421-01-5](/img/structure/B2413422.png)
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1782421-01-5 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 4-ethyl-3-oxo-1-piperidinecarboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-5-9-6-7-13 (8-10 (9)14)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pharmaceutical Intermediates
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs, including those targeting the central nervous system and cardiovascular diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is often used in the preparation of complex molecules due to its stability and reactivity. The tert-butyl group provides steric protection, making it easier to perform selective reactions on other parts of the molecule .
Catalyst Development
In the field of catalysis, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used to develop new catalysts for chemical reactions. Its unique structure can help in the design of catalysts that are more efficient and selective, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .
Agricultural Chemistry
In agricultural chemistry, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its role in these applications is to improve the efficacy and selectivity of the active ingredients, leading to better pest control and crop protection .
Biochemical Research
This compound is also employed in biochemical research as a probe or reagent. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms, protein-ligand interactions, and other biochemical processes .
Chemical Biology
Chemical biologists use this compound to develop chemical tools for probing biological systems. These tools can help elucidate the function of specific proteins, pathways, and cellular processes, providing insights that are crucial for understanding disease mechanisms and developing new treatments.
Source 1 Source 2 Source 3 [4][4]: Source 4 Source 5 Source 6 : Source 7 : Source 8
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOQOABMCRMKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate |
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